Cas no 392248-50-9 (N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide)

N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide is a synthetic organic compound featuring a thiazole core substituted with a dimethoxyphenyl group and a phenoxyacetamide moiety. Its structural complexity lends itself to potential applications in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of electron-donating methoxy groups enhances solubility and may influence binding affinity in pharmacological contexts. The thiazole ring contributes to stability and potential heterocyclic interactions, while the acetamide linker offers versatility for further derivatization. This compound is of interest in research settings for exploring structure-activity relationships in drug discovery or agrochemical studies. Proper handling requires standard laboratory precautions due to its organic nature.
N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide structure
392248-50-9 structure
商品名:N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide
CAS番号:392248-50-9
MF:C19H18N2O4S
メガワット:370.422223567963
CID:6494515

N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide 化学的及び物理的性質

名前と識別子

    • N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide
    • N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-phenoxyacetamide
    • N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
    • Acetamide, N-[4-(3,4-dimethoxyphenyl)-2-thiazolyl]-2-phenoxy-
    • インチ: 1S/C19H18N2O4S/c1-23-16-9-8-13(10-17(16)24-2)15-12-26-19(20-15)21-18(22)11-25-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,20,21,22)
    • InChIKey: HQFXOGMBCFECRI-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C2=CC=C(OC)C(OC)=C2)=CS1)(=O)COC1=CC=CC=C1

じっけんとくせい

  • 密度みつど: 1.291±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 7.44±0.50(Predicted)

N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0336-0258-10μmol
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
392248-50-9 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0336-0258-3mg
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
392248-50-9 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0336-0258-30mg
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
392248-50-9 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F0336-0258-15mg
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
392248-50-9 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0336-0258-40mg
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
392248-50-9 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F0336-0258-100mg
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
392248-50-9 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F0336-0258-20μmol
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
392248-50-9 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0336-0258-5mg
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
392248-50-9 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0336-0258-25mg
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
392248-50-9 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0336-0258-50mg
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
392248-50-9 90%+
50mg
$160.0 2023-07-28

N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide 関連文献

N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamideに関する追加情報

Introduction to N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide (CAS No. 392248-50-9)

N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide, a compound with the chemical identifier CAS No. 392248-50-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups that contribute to its unique chemical and biological properties.

The core structure of N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide is characterized by a thiazole ring system, which is a well-known pharmacophore in medicinal chemistry. Thiazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiazole ring in this compound not only enhances its potential biological activity but also contributes to its stability and solubility characteristics.

Additionally, the molecule features a phenoxyacetamide moiety, which is another important pharmacophoric element. This group is known for its role in modulating enzyme activity and has been incorporated into numerous drug candidates targeting various diseases. The combination of these structural elements in N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide suggests that it may exhibit multiple modes of action, making it a promising candidate for further investigation.

The substituents on the aromatic rings further enhance the complexity and potential biological activity of this compound. The 3,4-dimethoxyphenyl group introduces hydrophobicity and may influence the compound's interaction with biological targets. This substitution pattern is commonly found in bioactive molecules and has been associated with enhanced binding affinity and selectivity.

Recent research in the field of drug discovery has highlighted the importance of structure-activity relationships (SAR) in designing novel therapeutic agents. The study of N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide falls within this context, as it allows researchers to explore the impact of different substituents on the overall biological activity of the molecule. By systematically varying these substituents, scientists can optimize the compound's properties for specific therapeutic applications.

In vitro studies have begun to reveal the potential biological activities of N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide. Initial experiments suggest that this compound exhibits inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. These findings are particularly intriguing given the high prevalence of inflammatory diseases and the need for novel therapeutic strategies to manage these conditions.

The synthesis of N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic rings present in the molecule. These synthetic strategies not only highlight the expertise of the research team but also pave the way for scalable production methods.

The pharmacokinetic properties of this compound are also under investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary studies indicate that N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide exhibits favorable solubility characteristics, which could enhance its bioavailability upon oral administration.

The potential therapeutic applications of N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide are broad and varied. Given its structural features and initial biological activity profiles, this compound may find utility in treating a range of diseases including cancer, inflammation-related disorders, and neurodegenerative conditions. Further preclinical studies are needed to validate these potential applications and to identify any adverse effects or toxicities associated with its use.

The development of novel pharmaceutical agents is a complex process that requires collaboration across multiple disciplines. Chemists play a crucial role in designing and synthesizing new molecules like N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide, while biologists and clinicians provide insights into their potential therapeutic applications. This interdisciplinary approach is essential for translating laboratory discoveries into safe and effective treatments for patients.

In conclusion, N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide (CAS No. 392248-50) represents a promising new entity in pharmaceutical research with significant potential for further development. Its unique structural features and initial biological activities make it an attractive candidate for further investigation into various therapeutic areas. As research continues to uncover more about its properties and mechanisms of action,this compound is poised to make meaningful contributions to future medical treatments.

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